molecular formula C21H16ClFN4O2S B2848535 N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-27-7

N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2848535
CAS RN: 941943-27-7
M. Wt: 442.89
InChI Key: CWYXTXGANJVZNS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2S and its molecular weight is 442.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research Applications

  • Anticancer Activity : Derivatives of similar complex molecules have been synthesized and evaluated for their potential antitumor activity against various human tumor cell lines, including lung adenocarcinoma cells. Compounds showing significant anticancer activity at low concentrations compared to reference drugs have been identified, highlighting their potential in cancer therapy (Yurttaş et al., 2015).

  • Antimicrobial and Antituberculosis Activities : Novel sulfonamide derivatives, including those with benzothiazole and pyrazole moieties, have shown promising antimicrobial activities. These compounds have been synthesized and screened for their efficacy against various microbial strains, including mycobacteria, indicating their potential application in treating infectious diseases (Ghorab et al., 2015).

  • Anti-inflammatory and Analgesic Activities : Research into similar compounds has led to the discovery of new molecules with significant anti-inflammatory and analgesic properties. These findings contribute to the development of novel therapeutic agents for managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Chemical Research Applications

  • Molecular Design and Synthesis : The synthesis of complex molecules, such as N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, involves intricate molecular design and synthesis techniques. Studies focusing on structure-activity relationships provide insights into improving metabolic stability and enhancing the pharmacological profile of such compounds (Stec et al., 2011).

  • Spectroscopic and Quantum Mechanical Studies : Advanced spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have been conducted to explore their electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. These research applications underscore the versatility of such compounds in both pharmaceutical and material sciences (Mary et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-11-3-8-15(9-16(11)22)25-17(28)10-27-21(29)19-20(30-12(2)24-19)18(26-27)13-4-6-14(23)7-5-13/h3-9H,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYXTXGANJVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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